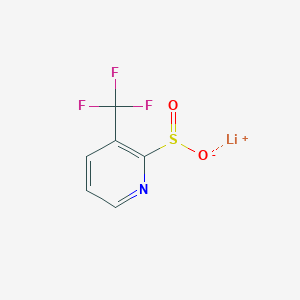

Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate

Description

Properties

IUPAC Name |

lithium;3-(trifluoromethyl)pyridine-2-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-2-1-3-10-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMKYTRZWSVIPZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)S(=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3LiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from these reactions include sulfonates, sulfides, and substituted pyridine derivatives. These products have various applications in organic synthesis and material science .

Scientific Research Applications

Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H3F3LiNO2S and a molecular weight of 219.11 g/mol. It features a pyridine ring substituted at the 3-position with a trifluoromethyl group and is associated with a sulfinic acid functional group. The lithium ion enhances the compound's solubility and reactivity in various chemical environments.

Applications

This compound has several applications, including serving as a versatile building block for synthesizing various organic compounds.

Comparable Compounds

This compound shares structural similarities with other organosulfur compounds. The trifluoromethyl substitution enhances its electronic properties and reactivity compared to other sulfinates. Its ability to participate in diverse reactions makes it a unique compound. Some comparable compounds include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sodium sulfinate | RSO₂Na | Commonly used as a coupling partner in organic synthesis |

| Lithium sulfinate | RSO₂Li | Similar reactivity but different solubility properties |

| Trifluoromethylsulfonyl fluoride | RSO₂F | Highly reactive due to the presence of fluorine atoms |

| Pyridine-2-sulfinate | C₅H₄NOS | Lacks fluorination but retains similar reactivity patterns |

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a sulfonylating agent, transferring its sulfinyl group to other molecules. This process can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Effects

- Positional Isomerism: Substituent positioning significantly impacts reactivity. For instance, 2-methoxy-6-methylpyridine-3-sulfinate exhibits different steric and electronic profiles compared to 4-methoxy-6-methylpyridine-3-sulfinate , altering accessibility for reagents in synthetic pathways.

- Fluorine Substituents: Fluorine at the 2- or 3-position (e.g., ) improves thermal stability and resistance to oxidation, critical for high-temperature applications.

Biological Activity

Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.

This compound can be synthesized through the reaction of 3-(trifluoromethyl)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The process involves careful control of reaction conditions to ensure high purity and yield. The compound features a pyridine ring, which is crucial for its biological interactions, and a trifluoromethyl group that enhances lipophilicity and metabolic stability.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its cellular uptake. Once inside the cell, it may modulate signaling pathways associated with inflammation, cancer progression, and microbial resistance.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial activity against various strains of bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth.

- Anticancer Effects : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. In vitro studies have indicated reduced viability in breast cancer cell lines when treated with varying concentrations of the compound.

- Neuroprotective Effects : Lithium salts are known for their neuroprotective properties. Research suggests that this compound may mimic these effects by stabilizing mood and potentially reducing neuroinflammation.

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition |

| Escherichia coli | Growth inhibition | |

| Anticancer | Breast cancer cell lines | Reduced cell viability |

| Neuroprotective | Neuronal cells | Reduced neuroinflammation markers |

Case Studies

-

Antibacterial Efficacy Study :

A study conducted by demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This study highlights its potential as an antimicrobial agent in clinical settings. -

Cancer Cell Viability Assay :

In an experiment reported by , breast cancer cell lines treated with this compound showed a significant decrease in viability (up to 60% reduction) compared to untreated controls after 48 hours. This suggests potential for further development as an anticancer therapeutic. -

Neuroprotective Mechanism Exploration :

A recent investigation into the neuroprotective effects revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress . This positions the compound as a candidate for further research in neurodegenerative diseases.

Q & A

Q. What theoretical frameworks guide the design of derivatives with improved air stability?

- Methodological Answer : Marcus theory and frontier molecular orbital (FMO) analysis predict stability by correlating HOMO-LUMO gaps with oxidation resistance. Experimental validation involves:

- Synthesizing derivatives with electron-donating groups (e.g., −OCH₃).

- Accelerated aging tests under O₂ atmosphere, monitored via EPR for radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.